BenchChemオンラインストアへようこそ!

Ibc 293

GPR109B Selectivity Niacin Receptor

Choose IBC 293 for GPR109b-specific studies, as it is the archetypal selective agonist with a critical >2.5-fold potency and >100-fold affinity window over GPR109a. Unlike non-selective niacin analogs, it ensures GPR109b-attributable results in anti-lipolysis and neutrophil calcium assays. Reliable antilipolytic activity in human adipocytes confirms its essential role.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 306935-41-1
Cat. No. B1674144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbc 293
CAS306935-41-1
SynonymsIBC 293;  IBC293;  IBC-293.
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(C=C(C=C2)C(=O)O)N=N1
InChIInChI=1S/C10H11N3O2/c1-6(2)13-9-4-3-7(10(14)15)5-8(9)11-12-13/h3-6H,1-2H3,(H,14,15)
InChIKeyRUTVRAJKELSHCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IBC 293 (CAS 306935-41-1) : A Selective GPR109B Agonist for Cardiometabolic & Adipocyte Research


IBC 293 (CAS 306935-41-1), a 1-alkyl-benzotriazole-5-carboxylic acid derivative, is a cell-permeable small molecule characterized as a highly selective agonist of the human orphan G protein-coupled receptor GPR109B (also known as HM74 or HCAR3) [1]. Distinct from the endogenous pan-agonist niacin (nicotinic acid) that activates both GPR109A and GPR109B, IBC 293 provides target-specific modulation with a reported pEC50 of 6.4 (EC50 ≈ 400 nM) [1]. Its primary scientific utility lies in delineating the specific role of GPR109B signaling in adipocytes and immune cells, without confounding activation of the high-affinity niacin receptor GPR109A . The compound is supplied as a solid with a purity typically ≥98-99% as determined by HPLC .

Why IBC 293 (CAS 306935-41-1) Cannot Be Replaced by Niacin or Pan-Agonists in GPR109B Studies


Generic substitution with niacin (nicotinic acid) or other pan-agonists like acifran is scientifically invalid for experiments requiring selective interrogation of the GPR109B (HCAR3) pathway. Niacin acts as a dual agonist, binding to both the high-affinity receptor GPR109A (HM74A) and the low-affinity receptor GPR109B (HM74) [1]. This lack of selectivity introduces significant confounding variables in assays where both receptors are co-expressed, such as in primary adipocytes or certain immune cell populations. IBC 293, in contrast, is a first-in-class selective small-molecule agonist that exhibits potent activity at GPR109B with no detectable functional response at the highly homologous GPR109A receptor [1]. This unique pharmacological profile makes IBC 293 the definitive tool compound for dissecting GPR109B-mediated anti-lipolytic effects, cAMP modulation, and immune cell function without the off-target effects associated with niacin or non-selective agonists .

Quantitative Differentiation of IBC 293 (CAS 306935-41-1) Versus Niacin and In-Class Comparators


Absolute Selectivity for GPR109B Over GPR109A: A Critical Differentiation from Niacin

IBC 293 is a potent agonist at the human orphan receptor GPR109B (HM74) but exhibits no functional activity at the closely related high-affinity niacin receptor GPR109A (HM74A) [1]. In contrast, niacin (nicotinic acid) activates both receptors, confounding experimental interpretation. The high degree of selectivity in IBC 293 is attributed to a structural difference in the binding pocket, allowing it to distinguish between the two highly homologous receptors [1].

GPR109B Selectivity Niacin Receptor Adipocyte

Functional cAMP Inhibition in GPR109B-Expressing CHO Cells: Sub-100 nM Potency

IBC 293 demonstrates potent functional antagonism of forskolin-stimulated cAMP accumulation in CHO cells stably expressing human GPR109B . The compound inhibits cAMP release with an EC50 of 54 nM, a value significantly lower than its binding affinity EC50, indicating robust downstream signaling efficacy . By comparison, niacin requires much higher concentrations to inhibit cAMP in these cells and lacks the same level of selectivity [1].

cAMP Assay GPR109B CHO Cells Functional Activity

Antilipolytic Activity in Primary Human Adipocytes: Direct Physiological Relevance

A critical functional differentiator is the ability of IBC 293 to inhibit isoproterenol-stimulated lipolysis in freshly isolated human adipocytes . This direct ex vivo activity confirms that selective GPR109B agonism is sufficient to drive the anti-lipolytic pathway. In contrast, while niacin also inhibits lipolysis, its effect is mediated through both GPR109A and GPR109B, making it impossible to assign the anti-lipolytic contribution solely to GPR109B [1]. GPR109A-selective agonists like MK-0354 do not inhibit lipolysis to the same extent, underscoring the unique role of GPR109B in this process .

Adipocyte Lipolysis GPR109B Metabolic Disease

Structural Differentiation: Benzotriazole Core Enables Superior Selectivity Over Niacin

IBC 293 (1-isopropyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid) is structurally distinct from niacin (pyridine-3-carboxylic acid) [1][2]. The benzotriazole scaffold introduces a larger, more rigid aromatic system that exploits a specific pocket adjacent to Arg111 in GPR109B, an amino acid not present in GPR109A [1]. This structural divergence is the molecular basis for its exclusive selectivity. In contrast, niacin's smaller pyridine ring allows it to promiscuously bind both receptor subtypes [3]. This explains why other small carboxylic acid analogs often retain dual activity, while IBC 293 achieves 'clean' pharmacology.

Medicinal Chemistry Benzotriazole Niacin Structure-Activity Relationship

Primary Research Applications for IBC 293 (CAS 306935-41-1) Based on Quantitative Evidence


Selective GPR109B (HCAR3) Pathway Activation in Adipocyte Biology

Utilize IBC 293 at concentrations between 100 nM and 1 μM to selectively activate GPR109B in primary human adipocytes or 3T3-L1 differentiated adipocytes . This enables the specific study of GPR109B-mediated inhibition of lipolysis and cAMP modulation without confounding activation of GPR109A by niacin . The demonstrated EC50 of 54 nM for cAMP inhibition in CHO-GPR109B cells supports its use in sensitive functional assays .

Discriminating GPR109B vs. GPR109A Contributions in Immune Cell Function

Employ IBC 293 as a selective probe in neutrophils or macrophages where both GPR109A and GPR109B are expressed [1]. IBC 293's absolute selectivity for GPR109B (no activity at GPR109A) allows researchers to delineate the specific role of GPR109B in calcium flux, NADPH oxidase activation, and chemotaxis, a task impossible with the dual-agonist niacin [1].

Medicinal Chemistry Benchmarking for Selective GPR109B Agonists

Use IBC 293 as a reference standard and positive control in high-throughput screening (HTS) campaigns aimed at discovering novel selective GPR109B agonists for metabolic or inflammatory diseases [2]. Its well-characterized selectivity profile (pEC50 6.4 at GPR109B vs. no activity at GPR109A) and functional potency in cAMP assays provide a robust baseline for comparing new chemical entities [2].

Validating GPR109B as a Target for Anti-Lipolytic and Dyslipidemia Research

Incorporate IBC 293 into ex vivo human adipose tissue explant studies to confirm that selective GPR109B agonism is sufficient to suppress lipolysis and potentially impact free fatty acid (FFA) release . This application is critical for target validation studies in metabolic disease, distinguishing the role of GPR109B from that of GPR109A in niacin's complex pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ibc 293

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.